Tyrosyl-tyrosyl-glutamyl-glutamic acid

Description

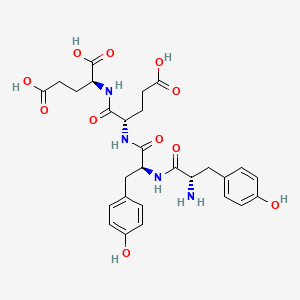

Tyrosyl-tyrosyl-glutamyl-glutamic acid (T-T-G-G) is an ordered tetrapeptide composed of two tyrosine (Tyr) and two glutamic acid (Glu) residues in the sequence Tyr-Tyr-Glu-Glu. It was synthesized via a method involving tert-butyloxycarbonyl (Boc)-protected dipeptides activated as N-hydroxysuccinimide esters . T-T-G-G has been studied extensively in immunology, particularly for its role in eliciting antibody responses in inbred mouse strains. Its immunogenicity is attributed to the spatial arrangement of aromatic (Tyr) and charged (Glu) residues, which influence antigenic epitope presentation .

Properties

CAS No. |

58540-52-6 |

|---|---|

Molecular Formula |

C28H34N4O11 |

Molecular Weight |

602.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C28H34N4O11/c29-19(13-15-1-5-17(33)6-2-15)25(39)32-22(14-16-3-7-18(34)8-4-16)27(41)30-20(9-11-23(35)36)26(40)31-21(28(42)43)10-12-24(37)38/h1-8,19-22,33-34H,9-14,29H2,(H,30,41)(H,31,40)(H,32,39)(H,35,36)(H,37,38)(H,42,43)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

ZDSRFXVZVHSYMA-CMOCDZPBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N)O |

Origin of Product |

United States |

Biological Activity

Tyrosyl-tyrosyl-glutamyl-glutamic acid (TTGEA) is a peptide compound that has garnered attention for its potential biological activities, particularly in the fields of neurobiology, immunology, and cancer research. This article explores the biological activity of TTGEA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TTGEA is composed of three tyrosine residues and two glutamic acid residues, leading to its chemical formula . The arrangement of these amino acids contributes to its unique properties and biological functions.

The biological activity of TTGEA is primarily attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:

- Modulation of Neurotransmitter Levels : TTGEA influences the glutamate-glutamine cycle, which is crucial for maintaining neurotransmitter balance in the brain. It has been shown to enhance glutamine synthetase (GS) activity, leading to increased levels of glutamate and glutamine in the prefrontal cortex (PFC) .

- Immune Modulation : TTGEA exhibits potential in modulating immune responses by interacting with receptors on immune cells. This interaction can lead to enhanced immune function and inflammation regulation .

- Antioxidant Properties : The presence of tyrosine residues allows TTGEA to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells .

1. Neuroprotective Effects

Research indicates that TTGEA may provide neuroprotective benefits by enhancing GS activity, which plays a critical role in glutamate metabolism. In a study using a chronic immobilization stress model in mice, supplementation with tyrosine (a component of TTGEA) significantly improved depressive symptoms by restoring glutamate levels in the PFC .

2. Immune System Enhancement

TTGEA has been investigated for its role in enhancing immune responses. In vitro studies demonstrated that it could stimulate the proliferation of T-cells and increase cytokine production, suggesting its potential as an immunotherapeutic agent .

3. Cancer Therapeutics

The compound's ability to modulate cellular signaling pathways has led to investigations into its anti-cancer properties. TTGEA has shown promise in inhibiting tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities of TTGEA

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study involving chronic stress-induced depression models, mice receiving tyrosine supplementation showed significant improvements in behavioral tests compared to control groups. This was linked to increased levels of glutamate and glutamine in the PFC, highlighting the neuroprotective potential of TTGEA-related compounds .

Case Study 2: Immune Response Enhancement

Another study evaluated the effects of TTGEA on human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with TTGEA led to a marked increase in IL-6 and TNF-alpha production, suggesting enhanced immune activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

T-T-G-G belongs to a family of tyrosine- and glutamic acid-containing peptides. Key structural distinctions among analogs include:

- Sequence order: T-G-T-G (Tyr-Glu-Tyr-Glu) and G-T-T-G (Glu-Tyr-Tyr-Glu) share the same amino acids but differ in residue positioning .

- Linkage type : Gamma-glutamyltyrosine (γ-Glu-Tyr) features a γ-carboxyl linkage between glutamic acid and tyrosine, unlike the α-linkages in T-T-G-G .

- Chain length: Longer peptides, such as L-alanyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-glutamic acid (5 residues) and TAT-Gap19 (18 residues), incorporate additional amino acids (e.g., lysine, glycine) that alter physicochemical properties .

Data Tables

Table 1: Structural and Functional Comparison of T-T-G-G and Analogs

Detailed Research Findings

- Immunological Studies: T-T-G-G’s Tyr-Tyr-Glu-Glu sequence was found to bind more effectively to murine MHC-II molecules, facilitating robust T-cell activation compared to T-G-T-G and G-T-T-G .

Q & A

Q. What are the established methods for synthesizing T-T-G-G, and how can purity be validated?

T-T-G-G is synthesized via dipeptide coupling. One method involves using tert-butyloxycarbonyl (t-Boc)-protected α-amino termini and N-hydroxysuccinimide esters for carboxyl activation. Post-synthesis, purity is validated via reversed-phase HPLC with UV detection (210–280 nm) and mass spectrometry (MALDI-TOF or ESI-MS). Structural confirmation requires nuclear magnetic resonance (NMR), focusing on tyrosine aromatic protons (δ 6.8–7.2 ppm) and glutamic acid α-protons (δ 3.1–3.5 ppm) .

Q. How is T-T-G-G characterized in immunological studies, and what animal models are commonly used?

T-T-G-G is tested as an immunogen in inbred mouse strains (e.g., C57BL/6, BALB/c). Antibody titers are measured via ELISA using T-T-G-G-coated plates. Adjuvants like Freund’s complete adjuvant are critical for priming. Strain-specific responses highlight genetic influences on epitope recognition, requiring comparative analysis of IgG/IgM subtypes and T-cell proliferation assays .

Q. What databases provide reliable structural or bioactivity data for T-T-G-G?

PubChem (CID: Not listed in evidence), HMDB (HMDB0011741 for γ-glutamyltyrosine analogs), and FooDB (FDB000717) offer partial data. For peptide-specific interactions, consult immune response studies in journals like The Journal of Experimental Medicine .

Advanced Research Questions

Q. How do sequence variations (e.g., T-G-T-G vs. T-T-G-G) impact antigenicity?

Positional changes in tyrosine (T) and glutamic acid (G) residues alter epitope accessibility. For example, T-T-G-G induces stronger antibody responses in certain strains than T-G-T-G, likely due to N-terminal tyrosine clustering. Use surface plasmon resonance (SPR) to compare binding affinities to MHC-II molecules or B-cell receptors .

Q. What experimental controls are critical when analyzing contradictory data in T-T-G-G immune response studies?

Include:

Q. How can computational modeling enhance T-T-G-G research?

Molecular dynamics simulations predict conformational stability in physiological conditions (e.g., pH 7.4, 150 mM NaCl). Docking software (AutoDock Vina) models interactions with HLA-DR alleles to identify immunodominant regions. Validate predictions with alanine-scanning mutagenesis .

Methodological Challenges and Solutions

Q. What are the limitations of current T-T-G-G synthesis protocols, and how can yield be optimized?

Low yields (~50%) arise from incomplete dipeptide coupling. Solution: Use microwave-assisted solid-phase synthesis to enhance reaction efficiency. Monitor intermediates via LC-MS and optimize protecting groups (e.g., Fmoc for glutamic acid γ-carboxyl) .

Q. How should researchers address batch-to-batch variability in T-T-G-G for reproducible studies?

Implement strict quality control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.